molecular formula C22H17N3O2 B11361570 N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361570
M. Wt: 355.4 g/mol
InChI Key: QHZWPGKRXCYNNE-UHFFFAOYSA-N
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Description

N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its complex structure, which includes a benzyl group, a phenyl group, a pyridinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride.

    Attachment of the Phenyl Group: This step may involve a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

    Incorporation of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction using pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the pyridinyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyridinyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Reduced oxazole or pyridinyl derivatives.

    Substitution Products: Various substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-benzyl-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the pyridinyl group.

    N-(pyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the benzyl group.

    N-benzyl-5-phenyl-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide: Has a pyridinyl group at a different position.

Uniqueness: N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of all three functional groups (benzyl, phenyl, and pyridinyl) attached to the oxazole ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-benzyl-5-phenyl-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H17N3O2/c26-22(19-15-20(27-24-19)18-11-5-2-6-12-18)25(21-13-7-8-14-23-21)16-17-9-3-1-4-10-17/h1-15H,16H2

InChI Key

QHZWPGKRXCYNNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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